Metabolic Stability: N–CHF2 Cap Reduces Microsomal Clearance 2.9-Fold vs. N–CH3 Cap
In the structurally related pyrazole-4-sulfonamide system, capping the sulfonamide nitrogen with a –CHF2 group (compound 40, DDD100097) reduced intrinsic clearance in mouse microsomes to Cli = 2.5 mL/min/g, compared to Cli = 7.3 mL/min/g for the N–CH3 capped analog (compound 37) and Cli = 2.2 mL/min/g for the N–CH2CF3 analog (compound 41). This represents a 2.9-fold improvement in metabolic stability for –CHF2 over –CH3 [1]. Critically, the –CHF2 cap was the only modification that preserved potency comparable to the parent secondary sulfonamide (TbNMT IC50 ~0.003 μM), whereas the –CH2CF3 and –CH2CHF2 caps reduced potency approximately 5-fold [1]. The –CHF2 cap additionally prevented sulfonamide N-dealkylation, the principal metabolic soft spot observed for N–CH3 and N–CH2CH3 analogs [1].
| Evidence Dimension | Intrinsic clearance (Cli) in mouse liver microsomes |
|---|---|
| Target Compound Data | N–CHF2 sulfonamide cap: Cli = 2.5 mL/min/g (compound 40); potency retained (TbNMT IC50 ~0.003 μM) [1] |
| Comparator Or Baseline | N–CH3 cap (37): Cli = 7.3 mL/min/g; N–CH2CF3 cap (41): Cli = 2.2 mL/min/g but 5-fold potency loss; N–CH2CH3 cap (34): Cli = 3.1 mL/min/g [1] |
| Quantified Difference | 2.9-fold lower Cli for CHF2 vs CH3; CHF2 is the only cap combining low clearance with preserved potency |
| Conditions | Mouse liver microsome incubation; TbNMT enzyme inhibition assay; compounds assessed in the pyrazole-4-sulfonamide scaffold series |
Why This Matters
For procurement decisions in medicinal chemistry programs, the –CHF2 group provides a rare combination of metabolic stability and potency retention that neither –CH3, –CH2CH3, nor –CH2CF3 can simultaneously achieve, making 4-difluoromethanesulfonyl-1H-pyrazole a strategic building block for introducing this privileged capping group.
- [1] Brand, S.; Norcross, N. R.; Thompson, S.; et al. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. J. Med. Chem. 2014, 57 (23), 9855–9869. DOI: 10.1021/jm500809c. PMC4269550. View Source
